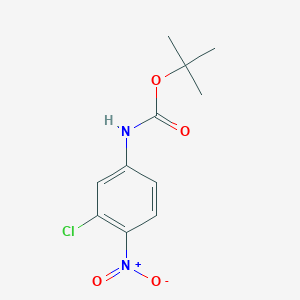
Tert-butyl N-(3-chloro-4-nitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(3-chloro-4-nitrophenyl)carbamate is an organic compound with the molecular formula C11H13ClN2O4. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-chloro-4-nitrophenyl)carbamate typically involves the reaction of 3-chloro-4-nitroaniline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-chloro-4-nitrophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Reduction Reactions: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in organic solvents.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the chloro group.
Reduction Reactions: The corresponding amine derivative.
Deprotection Reactions: The free amine.
Scientific Research Applications
Tert-butyl N-(3-chloro-4-nitrophenyl)carbamate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and protein interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of tert-butyl N-(3-chloro-4-nitrophenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biological effects. The pathways involved may include inhibition of protein synthesis or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(4-chloro-3-nitrophenyl)carbamate
- Tert-butyl (3-nitrophenyl)carbamate
- Tert-butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate
Uniqueness
Tert-butyl N-(3-chloro-4-nitrophenyl)carbamate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C11H13ClN2O4 |
|---|---|
Molecular Weight |
272.68 g/mol |
IUPAC Name |
tert-butyl N-(3-chloro-4-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(15)13-7-4-5-9(14(16)17)8(12)6-7/h4-6H,1-3H3,(H,13,15) |
InChI Key |
ZVEHKXDWVFJMID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


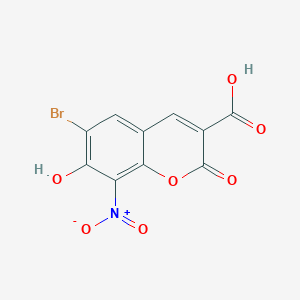
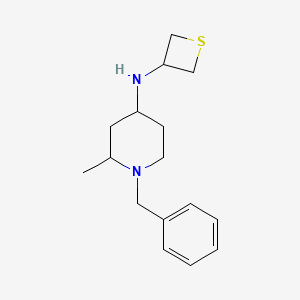
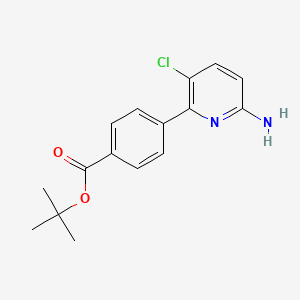
![Methyl (S)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13032808.png)

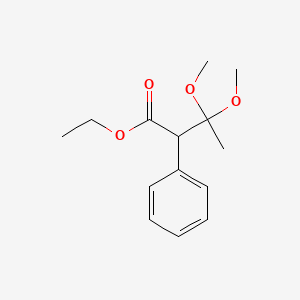

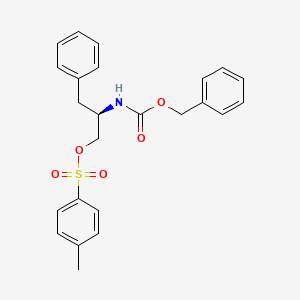
![3-(4-aminophenyl)-N-(cyclopropylmethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13032839.png)

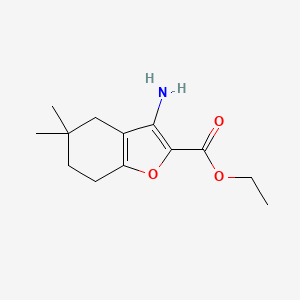
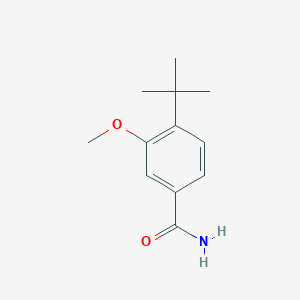
![4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile](/img/structure/B13032868.png)

